(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a benzothiazole-derived compound characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with an ethoxy group at the 6-position, an allyl group at the 3-position, and a 4-cyanobenzamide moiety. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability and intermolecular interactions.
Properties
IUPAC Name |
4-cyano-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-3-11-23-17-10-9-16(25-4-2)12-18(17)26-20(23)22-19(24)15-7-5-14(13-21)6-8-15/h3,5-10,12H,1,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDLRHUUARSGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the condensation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of benzo[d]thiazole compounds have shown potential in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is being investigated for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a benzothiazole/thiazole core with several analogues but differs in substituents and electronic properties. Key comparisons include:
Key Observations :
- The 4-cyanobenzamide group introduces strong electron-withdrawing character, contrasting with the acryloyl or hydrazide groups in other compounds .
Physicochemical Properties
Comparative data on melting points, spectral signatures, and elemental analysis highlight substituent-driven differences:
Analysis :
- The target compound’s cyano group may lower melting points compared to 4g due to reduced crystallinity, though experimental validation is needed.
- IR spectra of analogues suggest that carbonyl groups (C=O) dominate absorption bands, a feature likely shared with the target compound’s benzamide moiety .
Insights :
- High yields in 4g/4h (82%) suggest efficient cyclocondensation strategies, whereas the STING agonist’s 63% yield reflects challenges in multi-step syntheses .
Biological Activity
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can be represented by the following molecular formula:
Key Functional Groups:
- Allyl Group : Enhances reactivity and potential interaction with biological targets.
- Ethoxy Group : Increases solubility in organic solvents.
- Cyanobenzamide Moiety : Provides stability and bioactivity.
The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide primarily involves its interaction with specific enzymes and receptors. The compound may inhibit key metabolic pathways essential for the survival of pathogenic cells by binding to active sites of enzymes, thereby disrupting their function.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exhibits significant potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound has promising anticancer effects on various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The compound induces apoptosis in cancer cells, which is crucial for its therapeutic potential.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzo[d]thiazole derivatives, including (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, against multi-drug resistant bacteria. The results confirmed its effectiveness, particularly against Gram-positive bacteria.
- Cancer Cell Line Study : Research published in Cancer Letters indicated that treatment with (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide resulted in significant cell cycle arrest in HeLa cells, leading to increased rates of apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
